

p63 Immunohistochemistry (IHC) in FFPE Tissues: A Technical Support Center

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This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals using p63 immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tissues. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to ensure reliable and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during p63 IHC experiments in a question-and-answer format.

Weak or No Staining

Question: Why am I getting weak or no p63 staining in my positive control or tissue of interest?

Answer: Weak or no staining can result from several factors throughout the IHC protocol. Here are the most common causes and their solutions:

- Primary Antibody Issues:
 - Inactivity: The primary antibody may have lost activity due to improper storage or expiration. Always store antibodies according to the manufacturer's instructions and check the expiration date.

- Incorrect Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.
- Incompatibility: Ensure the antibody is validated for use in FFPE tissues.[\[1\]](#)[\[2\]](#)
- Antigen Retrieval Problems:
 - Suboptimal Method: Formalin fixation creates protein cross-links that can mask the p63 epitope.[\[3\]](#)[\[4\]](#) Heat-Induced Epitope Retrieval (HIER) is generally recommended for p63. [\[5\]](#)[\[6\]](#) The choice of retrieval solution (e.g., Citrate buffer pH 6.0 or EDTA buffer pH 9.0) and the heating method (microwave, pressure cooker, or water bath) must be optimized. [\[7\]](#)[\[8\]](#)
 - Insufficient Heating: Inadequate time or temperature during HIER can lead to incomplete antigen unmasking. Ensure the retrieval solution reaches and is maintained at the correct temperature for the specified duration.
- Tissue Processing and Storage:
 - Prolonged Fixation: Over-fixation of tissues in formalin can irreversibly mask antigens. While difficult to reverse, extending the antigen retrieval time may help.
 - Slide Storage: Storing cut slides for extended periods can lead to a decrease in antigenicity.[\[9\]](#) It is best to use freshly cut sections for IHC staining.[\[10\]](#)
- Procedural Errors:
 - Reagent Omission: Ensure that no step, particularly the primary antibody incubation, was accidentally skipped.
 - Incorrect Reagents: Verify that the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-mouse secondary for a mouse primary).[\[2\]](#)
 - Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can result in a loss of staining.[\[2\]](#)[\[10\]](#)

High Background Staining

Question: My p63 staining is showing high background, making it difficult to interpret. What are the likely causes and how can I fix this?

Answer: High background staining can obscure specific signals and is often caused by non-specific antibody binding or endogenous enzyme activity.

- Non-Specific Antibody Binding:
 - Primary Antibody Concentration: The primary antibody concentration may be too high. Try further diluting the antibody.
 - Inadequate Blocking: Non-specific binding can be reduced by using a blocking serum from the same species as the secondary antibody.[\[1\]](#) Incubating with a protein block like 10% normal goat serum can also be effective.[\[7\]](#)
 - Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody to minimize this.[\[1\]](#)
- Endogenous Enzyme Activity:
 - Peroxidase Activity: If using a horseradish peroxidase (HRP) detection system, endogenous peroxidase activity in tissues like the kidney or liver can cause background. Block this activity by incubating the slides in a hydrogen peroxide solution (e.g., 3% H₂O₂) after rehydration.[\[11\]](#)
- Antigen Retrieval Issues:
 - Over-Digestion: If using Protease-Induced Epitope Retrieval (PIER), excessive enzyme concentration or incubation time can damage tissue morphology and expose non-specific epitopes.[\[4\]](#) HIER is generally preferred for p63.
- Procedural Problems:
 - Insufficient Washing: Inadequate washing between steps can leave residual reagents on the slide, contributing to background. Ensure thorough but gentle washing.

- Drying of Sections: Allowing sections to dry can cause non-specific antibody binding.[\[2\]](#)
[\[10\]](#)

Non-Specific or False Positive Staining

Question: I am observing unexpected positive p63 staining in cells that should be negative.

How can I troubleshoot this?

Answer: False positive staining can arise from several sources, including antibody cross-reactivity and procedural artifacts.

- Antibody Cross-Reactivity:
 - Some p63 antibody clones may cross-react with other proteins, such as p73, due to sequence homology, particularly in the DNA-binding domain.[\[12\]](#) Carefully review the antibody datasheet for information on specificity.
 - In some instances, aberrant cytoplasmic staining may occur. True p63 staining is expected to be nuclear.[\[13\]](#)[\[14\]](#)
- Procedural Artifacts:
 - Chromogen Overdevelopment: Excessive incubation with the chromogen (e.g., DAB) can lead to the appearance of non-specific staining. Monitor the color development under a microscope and stop the reaction when the desired signal intensity is reached.[\[11\]](#)
 - Edge Artifact: Staining at the edges of the tissue section is a common artifact and should be interpreted with caution.
- Tumor-Specific Expression:
 - While p63 is a reliable marker for basal/myoepithelial cells, some tumor types can aberrantly express p63. For example, a small percentage of high-grade invasive ductal carcinomas of the breast and some soft tissue tumors may show p63 positivity.[\[15\]](#)[\[16\]](#) Always interpret p63 staining in the context of a panel of markers and the overall morphology.[\[17\]](#)

Frequently Asked Questions (FAQs)

Q1: Which p63 antibody clone is best for FFPE tissues?

A1: Several p63 antibody clones are available, and the optimal choice may depend on the specific application and in-house validation. The 4A4 clone is widely used and recognizes all p63 isoforms.^{[12][15]} However, it's crucial to consult datasheets and literature to select a clone validated for IHC on FFPE tissues and to be aware of any potential cross-reactivities.^[12]

Q2: What is the expected staining pattern for p63?

A2: p63 is a nuclear transcription factor, so a positive result is characterized by distinct nuclear staining.^{[13][14]} In normal tissues, it is typically found in the basal cells of squamous and glandular epithelia, such as the prostate, breast, and skin.^{[5][13][17][18]}

Q3: What are appropriate positive and negative controls for p63 IHC?

A3:

- **Positive Tissue Control:** Tissues known to express p63, such as normal prostate, skin, or tonsil, should be used as positive controls.^[5] These controls validate that the staining protocol is working correctly.
- **Negative Tissue Control:** Tissues that do not express p63, such as the brain or ovary, can serve as negative controls.^[5]
- **Internal Controls:** Benign glands within a prostate biopsy specimen can serve as an excellent internal positive control when evaluating for adenocarcinoma (which is p63 negative).^[19]
- **Reagent Control (Negative Control):** This involves omitting the primary antibody from a slide to check for non-specific staining from the secondary antibody or detection system.^[1]

Q4: Can I perform p63 IHC on an automated staining platform?

A4: Yes, p63 IHC protocols can be adapted for automated platforms like Leica Bond-MAX and Ventana BenchMark.^[5] However, protocols will need to be optimized for the specific platform, including antibody dilution, incubation times, and antigen retrieval conditions.^[5]

Q5: How does fixation time affect p63 staining?

A5: The duration of formalin fixation is a critical variable.^[20] Insufficient fixation can lead to poor tissue morphology, while over-fixation can excessively mask the p63 epitope, making it difficult to retrieve. A standard fixation time of 18-24 hours in 10% neutral buffered formalin is generally recommended.

Experimental Protocols & Data

Recommended p63 Antibody Parameters for FFPE Tissues

Parameter	Recommendation	Source(s)
Recommended Clones	4A4, EP174, IHC063	^[5] ^[12] ^[18]
Typical Dilution Range	1:100 - 1:400 (must be optimized)	^[5]
Incubation Time	30-60 minutes at room temperature or overnight at 4°C	^[5] ^[7]
Positive Control Tissues	Prostate, Breast, Skin, Tonsil, Salivary Gland	^[5] ^[18]
Localization	Nuclear	^[13] ^[14] ^[18]

Recommended Antigen Retrieval Conditions

Parameter	Recommendation	Source(s)
Method	Heat-Induced Epitope Retrieval (HIER)	[3] [5] [8]
HIER Buffers	Tris-EDTA, pH 9.0; Sodium Citrate, pH 6.0	[6] [7]
Heating Method	Pressure Cooker, Microwave, or Water Bath	[7] [8] [10]
Heating Time/Temp	10-30 minutes at 95-100°C (must be optimized)	[5] [6]

Detailed Protocol for Manual p63 IHC Staining on FFPE Tissues

This protocol provides a general framework. Optimization of incubation times, dilutions, and antigen retrieval is essential.

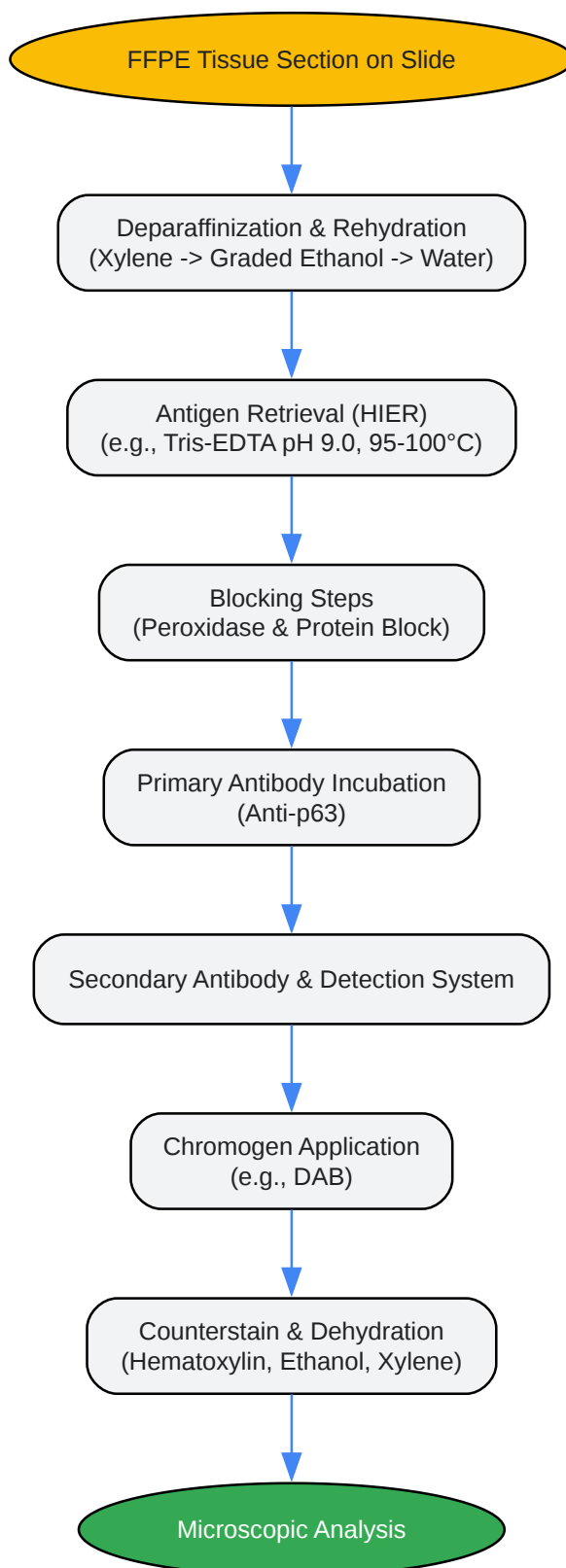
- Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. [\[7\]](#)[\[11\]](#) b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 2 changes, 3 minutes each. e. Rinse in distilled water for 5 minutes.[\[11\]](#)
- Antigen Retrieval (HIER): a. Place slides in a staining jar containing Tris-EDTA buffer (pH 9.0). b. Heat in a pressure cooker or microwave to 95-100°C for 20 minutes.[\[6\]](#) c. Allow slides to cool to room temperature in the buffer (approximately 20 minutes). d. Rinse slides in distilled water, then in a wash buffer (e.g., TBS or PBS).
- Peroxidase Block: a. Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[\[5\]](#)[\[11\]](#) b. Rinse with wash buffer.
- Protein Block: a. Incubate slides with a protein blocking solution (e.g., 10% normal goat serum in wash buffer) for 20-30 minutes to reduce non-specific binding.[\[7\]](#)
- Primary Antibody Incubation: a. Dilute the p63 primary antibody to its optimal concentration in an appropriate antibody diluent. b. Apply the diluted antibody to the tissue sections and

incubate for 60 minutes at room temperature in a humidified chamber.[\[7\]](#)

- Detection System: a. Rinse slides with wash buffer (3 changes, 5 minutes each). b. Apply a biotinylated secondary antibody (if using a streptavidin-biotin system) or an HRP-polymer-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 30 minutes).[\[7\]](#) c. Rinse slides with wash buffer. d. Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate according to the manufacturer's instructions. e. Rinse slides with wash buffer.
- Chromogen Application: a. Apply the chromogen solution (e.g., DAB) and incubate for 5-10 minutes, or until the desired staining intensity is achieved.[\[11\]](#) Monitor development visually. b. Rinse slides with distilled water to stop the reaction.[\[11\]](#)
- Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[\[11\]](#) b. "Blue" the hematoxylin by rinsing in running tap water.
- Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (e.g., 95% Ethanol, 100% Ethanol). b. Clear in Xylene. c. Coverslip the slides using a permanent mounting medium.[\[21\]](#)

Visual Guides

p63 IHC Workflow for FFPE Tissues



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Caption: Standard workflow for p63 immunohistochemistry on FFPE tissue sections.

Troubleshooting Decision Tree for p63 IHC

Caption: Decision tree for troubleshooting common p63 IHC staining issues.

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